
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol, also known as 4-trifluoromethylpyridine, is an organic compound with a molecular formula of C6H5F3NO. It is a colorless liquid with a strong, pungent odor and it is soluble in water, alcohols, and other organic solvents. This compound has many uses in the laboratory and in industry, and it is a common starting material for the synthesis of many other organic compounds.
Applications De Recherche Scientifique
Metabolism of FPP-3 in Rats
The study focused on the metabolism of 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), an anti-inflammatory agent, in rats. After a single intravenous injection, various metabolites were identified, including M1 (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and M2 (1-furan-2-yl-3-pyridin-2-yl-propan-1-ol). The study provided insights into the metabolic fate of FPP-3 in vivo, highlighting the significant excretion of metabolites into the urine (Lee, Jeong, Lee, & Jeong, 2007).
Metabolism and Excretion of PF-00734200
The disposition of PF-00734200, a dipeptidyl peptidase IV inhibitor, was examined in rats, dogs, and humans. The study revealed that the majority of radioactive doses were detected in the urine of dogs and humans and in the feces of rats. Key metabolic pathways and metabolites were identified, providing a comprehensive understanding of the compound's pharmacokinetics (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Pharmacokinetic and Metabolic Characterization of a Microtubule-Stabilizing Triazolopyrimidine
The study focused on the pharmacokinetics, pharmacodynamics, and metabolism of a brain-penetrant microtubule-stabilizing compound. The findings revealed that the compound exhibits a longer brain than plasma half-life, suggesting potential for selective CNS accumulation. The study also highlighted the rapid oxidation of the compound in plasma to form a comparatively inactive carboxylic acid metabolite (Cornec, James, Kovalevich, Trojanowski, Lee, Smith, Ballatore, & Brunden, 2015).
Metabolism and Pharmacokinetic Characterization of Dipeptidyl Peptidase Inhibitor PF-00734200
This study detailed the metabolism and pharmacokinetics of PF-00734200 in various species, including rats, dogs, and humans. The findings provided insight into the compound's elimination pathways, involving both metabolism and renal clearance, and identified major metabolic pathways and metabolites (Sharma et al., 2012).
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDRDAFWWYWCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)
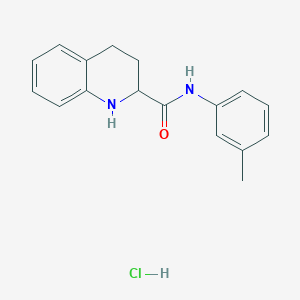
![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)

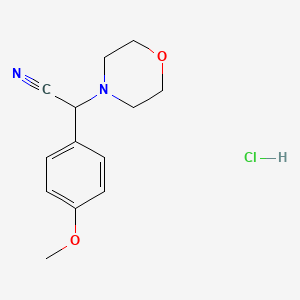
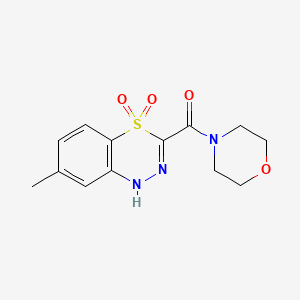
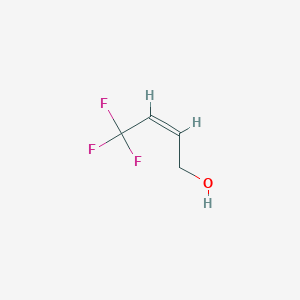
![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
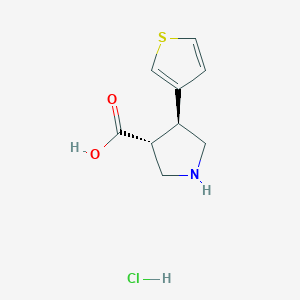
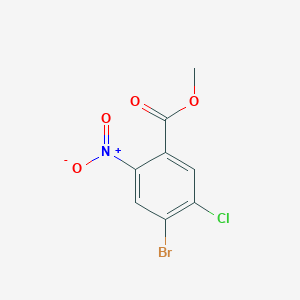
![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)
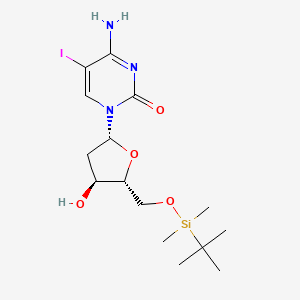
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
